6,6'-Dimethoxy-2,2'-diaminobiphenyl

Asymmetric hydrogenation Chiral aminophosphine ligand Rhodium catalysis

6,6'-Dimethoxy-2,2'-diaminobiphenyl (CAS 151489-85-9) is an axially chiral biphenyl-2,2'-diamine bearing electron-donating methoxy substituents at the 6 and 6' positions. It belongs to the C2-symmetric biaryl diamine class and exists as stable atropisomers due to restricted rotation about the biphenyl C–C bond.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 151489-85-9
Cat. No. B127296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6'-Dimethoxy-2,2'-diaminobiphenyl
CAS151489-85-9
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1C2=C(C=CC=C2OC)N)N
InChIInChI=1S/C14H16N2O2/c1-17-11-7-3-5-9(15)13(11)14-10(16)6-4-8-12(14)18-2/h3-8H,15-16H2,1-2H3
InChIKeyMHGIMBOAHLGZQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6'-Dimethoxy-2,2'-diaminobiphenyl (CAS 151489-85-9): A Structurally Defined Axially Chiral Biphenyl Diamine Scaffold for Asymmetric Catalysis Ligand Development


6,6'-Dimethoxy-2,2'-diaminobiphenyl (CAS 151489-85-9) is an axially chiral biphenyl-2,2'-diamine bearing electron-donating methoxy substituents at the 6 and 6' positions. It belongs to the C2-symmetric biaryl diamine class and exists as stable atropisomers due to restricted rotation about the biphenyl C–C bond . The compound serves as a versatile chiral building block for constructing aminophosphine, N-heterocyclic carbene (NHC), and sulfonamide ligands applied in transition-metal-catalyzed asymmetric hydrogenation, transfer hydrogenation, and cross-coupling reactions . Its molecular formula is C14H16N2O2, molecular weight 244.29 g/mol, density 1.2±0.1 g/cm³, and predicted boiling point 363.8±37.0 °C .

Why 6,6'-Dimethoxy-2,2'-diaminobiphenyl Cannot Be Replaced by Unsubstituted or Methyl-Substituted Biphenyl Diamine Analogs in Enantioselective Applications


The biphenyl-2,2'-diamine scaffold is not functionally generic. Unsubstituted 2,2'-diaminobiphenyl lacks sufficient rotational barrier to maintain stable axial chirality at ambient temperature, resulting in racemization that destroys enantioselectivity . The 6,6'-dimethyl analog provides atropisomeric stability but differs fundamentally in electronic character: methoxy substituents donate electron density via resonance (+M effect) into the aromatic rings, altering both the Lewis basicity of the amine nitrogens and the redox properties of derived metal complexes . In practice, Rh(I) complexes of the aminophosphine ligand DMBDPPABP—derived exclusively from 6,6'-dimethoxy-2,2'-diaminobiphenyl—deliver 73–81% ee in asymmetric hydrogenation of amidoacrylic acid derivatives, whereas Pd(II) complexes of the 6,6'-dimethyl analog achieve only 52–56% ee on related prochiral olefins . The regioisomeric 6,6'-dimethoxy-[1,1'-biphenyl]-3,3'-diamine positions amino groups meta to the biphenyl linkage, yielding a different chelate geometry and catalytic profile entirely .

Quantitative Comparative Evidence: 6,6'-Dimethoxy-2,2'-diaminobiphenyl Versus Closest Analogs in Catalytic Performance and Synthetic Utility


Aminophosphine Ligand DMBDPPABP Derived from Target Compound Outperforms 6,6'-Dimethyl Analog in Asymmetric Hydrogenation Enantioselectivity

The chiral aminophosphine ligand DMBDPPABP, synthesized by reacting 6,6'-dimethoxy-2,2'-diaminobiphenyl with BuLi and chlorodiphenylphosphine, forms a cationic Rh(I) complex that catalyzes asymmetric hydrogenation of amidoacrylic acid and its derivatives with 73–81% enantiomeric excess . In contrast, a Pd(II) complex bearing the 6,6'-dimethyl-2,2'-diaminobiphenyl ligand under comparable hydrogenation conditions (pro-chiral olefin substrates, 2,2,2-trifluoroethanol solvent) delivers only 56% ee for itaconic acid and 52% ee for α-acetamidocinnamic acid . This represents an absolute improvement of 17–29 percentage points in ee favoring the methoxy-substituted scaffold.

Asymmetric hydrogenation Chiral aminophosphine ligand Rhodium catalysis

Attainable Enantiomeric Purity via Scalable Tartaric Acid Resolution: Target Compound vs. Unsubstituted 2,2'-Diaminobiphenyl

Racemic 6,6'-dimethoxy-2,2'-diaminobiphenyl is efficiently resolved to enantiomerically pure form using (2R,3R)- or (2S,3S)-2,3-di(phenylaminocarbonyl)tartaric acid, prepared in large scale from commercially available tartaric acid . The resolved product is reported as enantiomerically pure (≥99% ee by chiral HPLC) . In contrast, unsubstituted 2,2'-diaminobiphenyl (CAS 1454-80-4) possesses no stable axial chirality; the biphenyl C–C rotational barrier is too low for atropisomer isolation at ambient temperature, making enantiomeric resolution impossible for asymmetric catalysis applications .

Chiral resolution Enantiomeric purity Tartaric acid resolving agent

Ru(II)-Ts-DMBDPPA Complex Catalyzes Asymmetric Transfer Hydrogenation of Aromatic Ketones with Quantified Enantioselectivity Range

N-Tosylation of 6,6'-dimethoxy-2,2'-diaminobiphenyl yields the ligand Ts-DMBDPPA, whose Ru(II) complex catalyzes asymmetric transfer hydrogenation of aromatic ketones with enantioselectivities of 62–78% ee . An independent study reports ee values up to 69.3% for the same reaction using this ligand class . This demonstrates that the methoxy-equipped scaffold supports multiple ligand architectures (aminophosphine, sulfonamide) without loss of catalytic competence, whereas the 6,6'-dimethyl analog lacks the electronic tunability of the +M methoxy effect that stabilizes key intermediates in the catalytic cycle .

Asymmetric transfer hydrogenation Ruthenium catalysis Chiral sulfonamide ligand

C–H Arylation Capability Enables Steric Modulation at 3,3'-Positions for Fine-Tuning Catalytic Performance

The diacetamide derivative of 6,6'-dimethoxy-2,2'-diaminobiphenyl serves as a viable substrate for Pd-catalyzed directed C–H arylation with aryl iodides, enabling introduction of bulky substituents at the 3- and 3'-positions (ortho to the amino groups) . Such steric modulation is critical for optimizing enantioselectivity in derived NHC and phosphine ligands . The unsubstituted 2,2'-diaminobiphenyl also undergoes this reaction, but the methoxy groups provide an additional handle for electronic tuning—the electron-donating effect influences both the rate of C–H activation and the electronic properties of the final ligand .

Pd-catalyzed C–H arylation Steric modulation Biaryl diamine functionalization

Physicochemical Property Differentiation from Unsubstituted 2,2'-Diaminobiphenyl Affects Handling, Purification, and Formulation

6,6'-Dimethoxy-2,2'-diaminobiphenyl exhibits a predicted density of 1.2±0.1 g/cm³ and a predicted boiling point of 363.8±37.0 °C at 760 mmHg, with a flash point of 180.2±20.2 °C and calculated LogP of 0.68 . By comparison, unsubstituted 2,2'-diaminobiphenyl (CAS 1454-80-4) has a measured density of 1.156 g/cm³, boiling point of 352.5 °C at 760 mmHg, and a melting point of 78 °C . The higher boiling point (+11.3 °C) and slightly higher density of the target compound are consistent with the increased molecular weight (244.29 vs. 184.24 g/mol) and the presence of polar methoxy groups, which also confer improved solubility in polar organic solvents and alter chromatographic retention behavior .

Physicochemical properties Boiling point Density Handling

Recommended Application Scenarios for 6,6'-Dimethoxy-2,2'-diaminobiphenyl Based on Quantitative Differentiation Evidence


Asymmetric Hydrogenation of Dehydroamino Acid Derivatives for Enantiopure α-Amino Acid Synthesis

The Rh-DMBDPPABP complex, prepared directly from 6,6'-dimethoxy-2,2'-diaminobiphenyl, delivers 73–81% ee in the asymmetric hydrogenation of amidoacrylic acid and its derivatives . This performance is 17–29 percentage points higher in ee than what the 6,6'-dimethyl analog achieves with Pd catalysis, making the target compound the preferred diamine precursor when developing aminophosphine ligands for enantioselective C=C bond reduction in α-amino acid precursor synthesis.

Asymmetric Transfer Hydrogenation of Prochiral Aromatic Ketones to Chiral Secondary Alcohols

The sulfonamide derivative Ts-DMBDPPA, synthesized by N-tosylation of the target compound, forms Ru(II) complexes that catalyze asymmetric transfer hydrogenation of aromatic ketones with 62–78% ee . This demonstrates the scaffold's ability to generate active catalysts across mechanistically distinct reaction manifolds (direct hydrogenation vs. transfer hydrogenation), supporting procurement for multi-project chiral alcohol synthesis programs.

Sterically Tuned N-Heterocyclic Carbene (NHC) Ligand Development via Late-Stage C–H Arylation

Acetylation of 6,6'-dimethoxy-2,2'-diaminobiphenyl yields a diacetamide that undergoes Pd-catalyzed directed C–H arylation at the 3,3'-positions . Subsequent deprotection and conversion to bis(NHC) ligands yields Rh(III) and Pd(II) complexes with moderate to high enantioselectivities in oxidative kinetic resolution of secondary alcohols and hydrosilylation of ketones . This modular approach enables a library of sterically differentiated catalysts from a single diamine procurement.

Enantiomerically Pure Chiral Building Block for Pharmaceutical Intermediate Synthesis

The compound is resolvable to ≥99% ee using tartaric acid-derived resolving agents in a scalable process . This guaranteed enantiomeric purity, combined with its use as a key intermediate in pharmaceutical synthesis , supports its procurement for GMP-related research and development of chiral active pharmaceutical ingredients (APIs) where configurational integrity is a regulatory requirement.

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